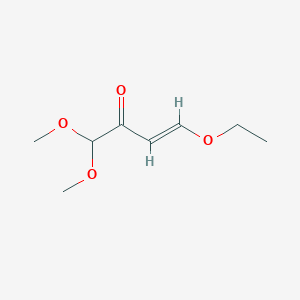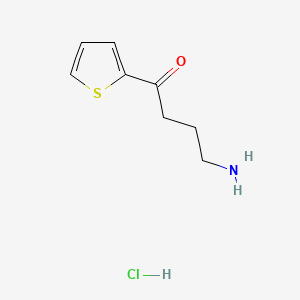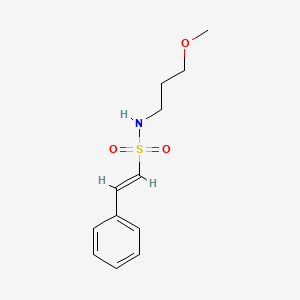
4-Ethoxy-1,1-dimethoxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,1-dimethoxybut-3-en-2-one is an organic compound with the molecular formula C8H14O4 It is a derivative of butenone, characterized by the presence of ethoxy and dimethoxy functional groups
Métodos De Preparación
The synthesis of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one typically involves the reaction of ethyl vinyl ether with dimethyl acetal in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Ethoxy-1,1-dimethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or dimethoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Addition: It can undergo addition reactions with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Ethoxy-1,1-dimethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving butenone derivatives.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical effects.
Comparación Con Compuestos Similares
4-Ethoxy-1,1-dimethoxybut-3-en-2-one can be compared with similar compounds such as:
4-Dimethylamino-1,1-dimethoxybut-3-en-2-one: This compound has a dimethylamino group instead of an ethoxy group, leading to different chemical reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: The presence of trifluoromethyl groups in this compound imparts unique electronic properties, making it useful in different chemical contexts.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one:
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1-dimethoxybut-3-en-2-one |
InChI |
InChI=1S/C8H14O4/c1-4-12-6-5-7(9)8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
Clave InChI |
ABFLYMKMOPWLDV-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C(OC)OC |
SMILES canónico |
CCOC=CC(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)


![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)



amine hydrochloride](/img/structure/B13489112.png)


![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

